molecular formula C33H54O6 B167213 Triisooctyl trimellitate CAS No. 27251-75-8

Triisooctyl trimellitate

Cat. No. B167213
CAS RN: 27251-75-8
M. Wt: 546.8 g/mol
InChI Key: WDRCVXGINNJWPH-UHFFFAOYSA-N
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Description

Triisooctyl trimellitate (TOTM) is a primary plasticizer for polyvinyl chloride resin and copolymer applications . It is used to improve the flexibility and durability of polyvinyl chloride (PVC) .


Molecular Structure Analysis

Triisooctyl trimellitate has a molecular formula of C33H54O6 . It contains a total of 93 bonds, including 39 non-H bonds, 9 multiple bonds, 24 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, and 3 aromatic esters .


Physical And Chemical Properties Analysis

Triisooctyl trimellitate has a density of 1.0±0.1 g/cm3, a boiling point of 585.0±30.0 °C at 760 mmHg, and a flash point of 238.3±24.6 °C . It also has a high degree of permanence and excellent low-temperature properties .

Scientific Research Applications

  • Human Metabolism and Kinetics :

    • Höllerer et al. (2018) studied human metabolism pathways of TEHTM and its elimination kinetics, finding that TEHTM is hydrolyzed to diesters and monoester isomers in the body. The study indicated a comparatively low resorption rate of TEHTM in humans combined with a rather slow metabolism and excretion rate (Höllerer et al., 2018).
  • Hepatotoxicity in Mice :

    • A study by Chen et al. (2016) investigated the hepatotoxicity effects of TOTM on mice. They found that TOTM exposure affected cell cycle, metabolic processes, and oxidative activity in the liver. This study provided insights into the molecular mechanisms of TOTM-induced hepatotoxicity (Chen et al., 2016).
  • Peroxisome Induction Studies :

    • Hodgson (1987) compared the peroxisome induction effects of TOTM and di(2-ethylhexyl)phthalate (DEHP) in rats, observing that TOTM was less potent in causing peroxisome proliferation and enzyme induction (Hodgson, 1987).
  • Release from PVC Medical Devices :

    • Ito et al. (2008) developed a method for determining TOTM released from PVC medical devices, providing a tool for understanding the migration of this plasticizer into intravenous preparations (Ito et al., 2008).
  • Metabolite Monitoring in Urine :

    • Kuhlmann et al. (2021) presented a sensitive UHPLC-MS/MS method for quantifying TOTM metabolites in urine. This study is crucial for exposure monitoring and risk assessment of TOTM (Kuhlmann et al., 2021).
  • Safety Assessment for Food Contact Materials :

    • Silano et al. (2019) assessed the safety of trimellitic acid, tris(2‐ethylhexyl) ester, as a plasticizer in food contact materials, concluding that the substance does not raise safety concerns under specified conditions (Silano et al., 2019).
  • Molecular Modelling for PPARs Interactions :

    • Kambia et al. (2008) conducted molecular modelling of TOTM and its interactions with peroxisome proliferator-activated receptors (PPARs), suggesting that TOTM may be safer than DEHP as it is unlikely to bind to PPARs (Kambia et al., 2008).
  • Isomeric Separation and Quantitation in Blood :

    • Höllerer et al. (2017) developed a method for determining TOTM and its metabolites in blood, enabling the investigation of human metabolism of TOTM (Höllerer et al., 2017).

properties

IUPAC Name

tris(6-methylheptyl) benzene-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H54O6/c1-25(2)16-10-7-13-21-37-31(34)28-19-20-29(32(35)38-22-14-8-11-17-26(3)4)30(24-28)33(36)39-23-15-9-12-18-27(5)6/h19-20,24-27H,7-18,21-23H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRCVXGINNJWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCC(C)C)C(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H54O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triisooctyl trimellitate

CAS RN

27251-75-8
Record name Triisooctyl trimellitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027251758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-triisooctyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triisooctyl benzene-1,2,4-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.954
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIISOOCTYL TRIMELLITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CX7AKB1590
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
Y Zhao, W Li, X Wang, J Wang - Proceedings of the …, 2018 - journals.sagepub.com
… In the present work, three kinds of trimellitates: triisooctyl trimellitate (TIO), triisodecyl trimellitate (TID), and triisostearyl trimellitate (TIT) as well as commercial PMA VIIs were used to …
Number of citations: 4 journals.sagepub.com
S DOMENEK - Poly (lactic acid) Science and Technology …, 2014 - books.google.com
… Taking into account these indications, molecules such as di (ethyl-hexyl phthalate (DEHP), tricresyl phosphate or triisooctyl trimellitate would potentially be good plasticizers for PLA. …
Number of citations: 0 books.google.com
H Li, J Zhang, F Wei, J Yan, Z Da, Y Chu… - Journal of Polymer …, 2021 - Springer
… Triisooctyl trimellitate (TOTM, industrial grade) was purchased from Aekyuan (Ningbo) Chemical Co., Ltd. The remaining additives are all industrial grades made in China and sold on …
Number of citations: 2 link.springer.com
WA Edwards, AC Shah, B Mikofalvy - … Handbook of the Society of the …, 1991 - Springer
… Specialized monomeric esters that are gaining some favor in formulating are the trimellitates, including trioctyl trimellitate (TOTM), triisooctyl trimellitate (TIOTM), triisononyl trimellitate, …
Number of citations: 2 link.springer.com
CM Brofman, JJ Caillault… - Journal of Vinyl …, 1988 - Wiley Online Library
… trihexyl trimellitate triisoheptyl trimellitate tri-2-ethylhexyl trimellitate triisooctyl trimellitate triisononyl trimellitate tri (n-octyl, n-decyl) trimellitate …
M Cox - 2004 - search.proquest.com
… Triisooctyl trimellitate (TIOTM) is very similar to TOTM. It is typically used in high temperature PVC wire and cable insulation compounds. Triisononyl trimellitate (TINTM) is significantly …
Number of citations: 0 search.proquest.com
T Whelan - 1994 - Springer
See whiting and calcium carbonate. synthetic resin A man-made material (a synthetic polymer) which resembles a natural resin. synthetic rubber The term was originally used to denote …
Number of citations: 0 link.springer.com
E Stefanis, C Panayiotou - International journal of pharmaceutics, 2012 - Elsevier
The partial or Hansen solubility parameters (HSP) are important properties of the various substances and very useful tools for the selection of their solvents or the prediction of their …
Number of citations: 114 www.sciencedirect.com
E Langer, K Bortel, M Lenartowicz-Klik, S Waskiewicz - 2019 - books.google.com
Plasticizers Derived from Postconsumer PET: Research Trends and Potential Applications presents a roadmap to the successful use of postconsumer PET to obtain plasticizers for later …
Number of citations: 20 books.google.com
EJ Wickson, RF Grossman - Handbook of Vinyl Formulating, 2008 - books.google.com
Polyvinyl chloride (PVC, vinyl) became a major factor in commercial manufacture of flexible goods after World War II, replacing rubber, leather, and cellulosics in many areas. As …
Number of citations: 55 books.google.com

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